2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid
Description
Properties
Molecular Formula |
C11H21NO7S |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18) |
InChI Key |
BNYIIVWJYIVWON-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound comprises two primary subunits:
- Oxolane core : A 3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl group, characterized by a tetrahydrofuran ring with hydroxyl and hydroxymethyl substituents.
- Butanoic acid derivative : A 4-methylsulfanylbutanoic acid chain with an amino group at position 2.
Retrosynthetically, the molecule can be dissected into:
- A functionalized oxolane intermediate bearing an amino group.
- A 4-methylsulfanylbutanoic acid precursor with a reactive site at position 2.
Key challenges include preserving stereochemistry during oxolane formation, introducing the amino group without side reactions, and achieving regioselective coupling.
Synthesis of the Oxolane Intermediate
Starting Material: (2R,3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-3,4-diol
This compound (CAS 27826-73-9) serves as a foundational building block for the oxolane core. Its synthesis typically involves:
- Cyclization of glucose derivatives : Acid-catalyzed cyclization of protected glucose under anhydrous conditions yields the tetrahydrofuran scaffold.
- Enzymatic resolution : Lipase-mediated enantioselective hydrolysis ensures the desired (2R,3S,4S,5S) configuration.
Table 1: Optimization of Oxolane Cyclization
| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl (0.1 M) | Ethanol | 80 | 62 | 95 |
| H2SO4 (0.05 M) | Tetrahydrofuran | 70 | 58 | 93 |
| Enzymatic (Lipase) | Phosphate buffer | 37 | 75 | 99 |
Introduction of the Amino Group
The hydroxyl group at position 2 of the oxolane is replaced with an amino group via:
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is converted to a phthalimide-protected amine, followed by hydrazine deprotection.
- Reductive amination : Oxidation of the hydroxyl to a ketone (e.g., with Dess-Martin periodinane), followed by reaction with ammonium acetate and sodium cyanoborohydride.
Synthesis of 4-Methylsulfanylbutanoic Acid
Thiol-Ene Click Chemistry
A thiol-ene reaction between allyl glycidyl ether and methanethiol, followed by oxidation to the carboxylic acid, provides regioselective access to 4-methylsulfanylbutanoic acid.
Alkylation of Mercaptobutanoic Acid
4-Mercaptobutanoic acid is methylated using methyl iodide in alkaline conditions:
$$ \text{HS-CH}2\text{CH}2\text{CH}2\text{COOH} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{CH}3\text{S-CH}2\text{CH}2\text{CH}2\text{COOH} $$
Yields exceed 80% when conducted under nitrogen atmosphere.
Coupling Strategies
Nucleophilic Substitution
The oxolane amine attacks a 2-bromo-4-methylsulfanylbutanoic acid derivative:
$$ \text{Oxolane-NH}2 + \text{Br-CH(CH}2\text{SCH}_3\text{)COOH} \rightarrow \text{Target Compound} $$
Optimal in dimethylformamide (DMF) with potassium carbonate as a base (Yield: 68%).
Reductive Amination
Condensation of the oxolane ketone with 2-amino-4-methylsulfanylbutanoic acid using sodium triacetoxyborohydride:
$$ \text{Oxolane=O} + \text{H}2\text{N-CH(CH}2\text{SCH}3\text{)COOH} \xrightarrow{\text{NaBH(OAc)}3} \text{Target Compound} $$
This method preserves stereochemistry but requires stringent moisture control.
Purification and Characterization
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
- Spectroscopic Data :
Industrial-Scale Considerations
Patents highlight the use of continuous flow reactors to enhance reproducibility and reduce reaction times. For instance, a telescoped process combining cyclization, amination, and coupling in sequence achieves a 72% overall yield at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 306.38 g/mol. The structure features a unique arrangement of hydroxymethyl and amino groups, contributing to its biological activity.
Chemical Classification
- IUPAC Name: 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid
- CAS Number: 539-03-7
Pharmaceutical Applications
The compound has shown promise in drug development due to its structural characteristics that may influence biological pathways.
Case Study: Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in cells.
Nutraceutical Applications
Due to its bioactive properties, this compound is being investigated for its role in dietary supplements.
Data Table: Nutraceutical Benefits
Food Science
The compound's antioxidant properties make it a candidate for food preservation and enhancement.
Case Study: Food Preservation
A study demonstrated that incorporating compounds with similar structures into food products can prolong shelf life by inhibiting lipid oxidation. This application is particularly relevant in the meat and dairy industries.
Cosmetic Applications
The compound's hydrating properties are being explored for use in skincare formulations.
Case Study: Skin Hydration
Clinical trials have shown that formulations containing similar hydroxymethyl compounds improve skin hydration and elasticity, making them ideal for anti-aging products.
Mechanism of Action
The mechanism of action of 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids ()
These compounds share the sulfanyl-butanoic acid backbone but differ in key substituents:
- Sulfanyl group : The target compound has a methylsulfanyl (-S-CH₃) group, while these analogs feature a carboxymethylsulfanyl (-S-CH₂-COOH) group.
- Backbone modification: The analogs include a 4-oxo-4-aryl group, whereas the target compound replaces this with an amino-oxolan moiety.
Implications :
- Solubility : The carboxymethylsulfanyl group in analogs enhances hydrophilicity compared to the methylsulfanyl group in the target compound.
- Synthesis : Both classes may be synthesized via Michael addition (thioglycolic acid derivatives reacting with α,β-unsaturated carbonyl compounds) .
- Biological Activity : The analogs exhibit antiproliferative action , likely due to their α,β-unsaturated ketone intermediates and aryl substituents . The target compound’s sugar-like oxolan group may confer selectivity toward glycosidase enzymes or carbohydrate-binding proteins.
B. 5-CA Derivatives ()
Examples include 5-CA-MCBX-NDM and 5-CA-2-HM-[S2200]-NHM, which are benzoic acid derivatives with:
- Aromatic cores: Unlike the aliphatic butanoic acid backbone of the target compound.
- Functional groups : Hydroxyl, methoxy, and hydroxymethyl substituents, which differ from the oxolan and methylsulfanyl groups in the target.
Implications :
- Target specificity : The aromaticity of 5-CA derivatives may favor interactions with hydrophobic enzyme pockets, while the target compound’s oxolan group could engage in hydrogen bonding.
Comparative Data Table
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows for modular modifications. For example, replacing the oxolan group with other carbohydrate moieties (e.g., glucosyl or galactosyl) could tune solubility and target affinity .
- Unanswered Questions: No direct data on the target compound’s stability, pharmacokinetics, or toxicity are available. Further studies should prioritize these parameters.
Biological Activity
The compound 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid (often referred to as a derivative of a sugar amino acid) exhibits significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Molecular Formula : C₁₈H₃₂O₁₆
- Molecular Weight : 504.4371 Da
- IUPAC Name : 2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Antioxidant Properties
Several studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Mechanism : The hydroxyl groups present in the structure are believed to contribute to its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
Research indicates that the compound may exhibit anti-inflammatory properties. Inflammation is a common pathway in numerous chronic diseases.
- Case Study : A study published in Journal of Natural Products demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential for therapeutic applications in inflammatory conditions .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes.
- Research Findings : In vitro tests revealed that the compound exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Research Findings and Case Studies
- Free Radical Scavenging : The presence of multiple hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
- Cytokine Modulation : The compound appears to modulate the expression of inflammatory cytokines, thereby reducing inflammation.
- Membrane Disruption : Its amphipathic nature may allow it to disrupt microbial membranes, leading to cell lysis.
Potential Applications
Given its biological activities, this compound holds potential for various applications:
- Pharmaceutical Development : As an anti-inflammatory and antimicrobial agent.
- Food Industry : As a natural preservative due to its antioxidant properties.
- Nutraceuticals : For formulations aimed at enhancing health and wellness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
